4-{1-[2-(dimethylamino)ethyl]-1H-indol-3-yl}butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-{1-[2-(dimethylamino)ethyl]-1H-indol-3-yl}butanoic acid” is a complex organic compound. It seems to contain an indole group, which is a common structure in many natural substances, and a dimethylaminoethyl group, which is often found in various pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for “4-{1-[2-(dimethylamino)ethyl]-1H-indol-3-yl}butanoic acid” were not found, there are related compounds that have been synthesized. For instance, the synthesis of diblock copolymers of poly [2-(dimethylamino)ethyl methacrylate]-block-polystyrene (PDMAEMA-b-PS) via RAFT has been reported . Another study reported the radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene .
Applications De Recherche Scientifique
- DMAB’s amphiphilic nature allows it to self-assemble into nanosized micelles. These micelles can encapsulate drugs, such as the antioxidant quercetin, for targeted delivery . Researchers have explored DMAB-based micelles as potential drug carriers due to their biocompatibility and controlled release properties.
- Combining drug and gene delivery is crucial for cancer therapy. DMAB-modified block copolymers can form micelleplexes with DNA through electrostatic interactions. These nanoaggregates hold promise for simultaneous codelivery of drugs and genetic material .
- DMAB-functionalized polymers offer a versatile platform for designing nanocarriers. By tuning composition and properties, researchers can create biocompatible and biodegradable systems for targeted therapies .
- DMAB-containing IPNs have been prepared in one-pot procedures. These hydrogels exhibit pH and temperature responsiveness, making them suitable for controlled drug release applications .
- Block copolymers with PDMAEMA as the hydrophilic block can form aggregates that precipitate at higher temperatures due to the low critical solution temperature (LCST) of PDMAEMA. DMAB contributes to the overall behavior of these polymersomes .
- DMAB’s unique structure may influence cellular metabolic pathways. Investigating its effects on metabolic enzymes and pathways could reveal novel therapeutic strategies .
Drug Delivery Systems
Gene Delivery
Polymer Nanocarriers
Interpenetrating Networks (IPNs)
Stimuli-Responsive Polymersomes
Metabolic Activity Modulation
Mécanisme D'action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound may interact with a variety of biological targets, potentially leading to diverse biological effects.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways
Pharmacokinetics
The compound’s solubility, density, and vapor pressure suggest that it may have certain bioavailability characteristics
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular level.
Action Environment
It’s known that the compound’s properties such as solubility, density, and vapor pressure could potentially be influenced by environmental conditions such as temperature and pH
Propriétés
IUPAC Name |
4-[1-[2-(dimethylamino)ethyl]indol-3-yl]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-17(2)10-11-18-12-13(6-5-9-16(19)20)14-7-3-4-8-15(14)18/h3-4,7-8,12H,5-6,9-11H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAMCXGSBXXHNDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C=C(C2=CC=CC=C21)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{1-[2-(dimethylamino)ethyl]-1H-indol-3-yl}butanoic acid |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.